molecular formula C16H14Se B14309182 3,4-Diphenyl-2,5-dihydroselenophene CAS No. 113495-60-6

3,4-Diphenyl-2,5-dihydroselenophene

Cat. No.: B14309182
CAS No.: 113495-60-6
M. Wt: 285.3 g/mol
InChI Key: PSJBFSIQEPUDCV-UHFFFAOYSA-N
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Description

3,4-Diphenyl-2,5-dihydroselenophene is a selenium-containing heterocyclic compound It is characterized by a five-membered ring structure with selenium as the heteroatom and two phenyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-2,5-dihydroselenophene typically involves the selenation of oxygen-containing heterocycles. One common method is the heterogenous-catalytic synthesis, where the corresponding oxygen-containing heterocycles are reacted with hydrogen selenide in the presence of catalysts such as zeokar-2 and aluminum oxide . The reaction is carried out at temperatures ranging from 240°C to 350°C, with optimal yields obtained between 290°C and 310°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of heterogenous catalysis and selenation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-2,5-dihydroselenophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert it back to the corresponding selenide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while nucleophilic substitution with amines can produce selenoamides.

Scientific Research Applications

3,4-Diphenyl-2,5-dihydroselenophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-2,5-dihydroselenophene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s phenyl groups also contribute to its reactivity and potential interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Selenophene: A simpler selenium-containing heterocycle without phenyl groups.

    2,5-Dihydro-3,4-diphenylthiophene: A sulfur analog with similar structural features but different chemical properties.

    3,4-Diphenyl-2,5-dihydrofuran: An oxygen analog with distinct reactivity.

Uniqueness

3,4-Diphenyl-2,5-dihydroselenophene is unique due to its selenium content, which imparts distinct redox properties and potential biological activities. Its phenyl groups also enhance its stability and reactivity compared to simpler selenophene derivatives .

Properties

CAS No.

113495-60-6

Molecular Formula

C16H14Se

Molecular Weight

285.3 g/mol

IUPAC Name

3,4-diphenyl-2,5-dihydroselenophene

InChI

InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

PSJBFSIQEPUDCV-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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